molecular formula C15H10Cl2N2O3 B2847034 2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate CAS No. 1223674-66-5

2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2847034
CAS No.: 1223674-66-5
M. Wt: 337.16
InChI Key: DIAIAPPKZXORHS-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenoxy group attached to an ethyl chain, which is further connected to a dichloropyridine carboxylate moiety. The presence of both cyanophenoxy and dichloropyridine groups makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-cyanophenol, which is then reacted with ethylene oxide to form 2-(4-cyanophenoxy)ethanol. This intermediate is subsequently esterified with 5,6-dichloropyridine-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The cyanophenoxy group can be subjected to oxidation or reduction reactions, altering the functional groups attached to the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium carbonate, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the cyanophenoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.

Scientific Research Applications

2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The cyanophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dichloropyridine moiety may also play a role in binding to specific sites on proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenoxy)ethyl 3,5-dichloropyridine-4-carboxylate
  • 2-(4-Cyanophenoxy)ethyl 2,6-dichloropyridine-3-carboxylate

Uniqueness

2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

2-(4-cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-13-7-11(9-19-14(13)17)15(20)22-6-5-21-12-3-1-10(8-18)2-4-12/h1-4,7,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAIAPPKZXORHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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